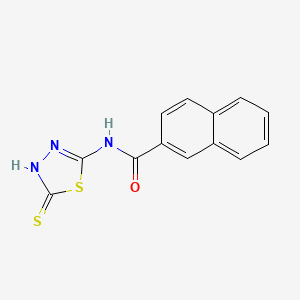

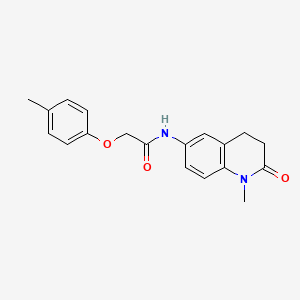

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the CAS Number: 32873-56-6. It has a molecular weight of 175.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of the compound is N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide . The Inchi Code is 1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3, (H,7,9) (H,5,6,8) .Physical And Chemical Properties Analysis

“N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is a solid compound . It should be stored in a sealed and dry environment at 2-8°C .科学的研究の応用

Green Chemistry Synthesis

This compound has been synthesized by reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction was found to be optimal in water, conforming to the principles of green chemistry . This implies the improvement of the methodology of preparation of chemical compounds, including organic ones, via minimizing or avoiding the use of hazardous chemicals and solvents .

Building Blocks in Drug Design

N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, which are related to the compound , are important building blocks in the design of combinatorial libraries of rhodanine derivatives . These derivatives play an important role in modern organic and medicinal chemistry .

Biological Activities

Some derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which is structurally similar to the compound, were found to exhibit various biological activities . Many of these compounds are now passing different stages of clinical trials .

Anticorrosion Properties

A Schiff base, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO), which is structurally similar to the compound, has been investigated for its effectiveness in preventing mild steel corrosion in HCl . The MTIO molecules physically and chemically adsorbed onto the mild steel surface following the Langmuir model, forming a compact protective film .

Drug Likeness and Antitumor Activity

The compound and its derivatives have been evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .

Physicochemical Properties

The physicochemical properties and drug likeness of the compound and its derivatives have been predicted in silico . This approach is cost-effective and time-saving, and is supported by sufficient software and technology .

特性

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c17-11(14-12-15-16-13(18)19-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,16,18)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIUVTHOBXMFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NNC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329631 |

Source

|

| Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51090036 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |

CAS RN |

391864-11-2 |

Source

|

| Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2855457.png)

![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)

![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)

![2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2855478.png)